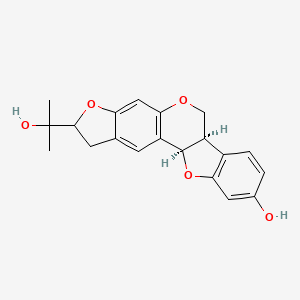

rautandiol B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(1R,13R)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,8,14(19),15,17-hexaen-17-ol |

InChI |

InChI=1S/C20H20O5/c1-20(2,22)18-6-10-5-13-16(8-15(10)24-18)23-9-14-12-4-3-11(21)7-17(12)25-19(13)14/h3-5,7-8,14,18-19,21-22H,6,9H2,1-2H3/t14-,18?,19-/m0/s1 |

InChI Key |

WZYPWKAIYULRHF-CJESRSHOSA-N |

Isomeric SMILES |

CC(C)(C1CC2=CC3=C(C=C2O1)OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)O |

Canonical SMILES |

CC(C)(C1CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)O |

Synonyms |

rautandiol B |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation of Rautandiol B

Botanical Origin and Ethnopharmacological Context of Neorautanenia mitis as a Source

Rautandiol B is a secondary metabolite derived from Neorautanenia mitis (A. Rich) Verdc., a member of the Fabaceae family. nih.govresearchgate.net This plant is a perennial shrub, often scrambling or climbing, characterized by a large tuberous root and is widespread throughout tropical Africa. burundiflora.comresearchgate.net

The roots of N. mitis hold a significant place in traditional African medicine, forming the basis of its ethnopharmacological relevance. researchgate.netnih.gov Ethnobotanical surveys and studies have documented its use by indigenous communities for a wide array of purposes. researchfloor.orgnih.gov The root decoction is traditionally employed to treat ailments such as diarrhea, syphilis, skin infections, and dysmenorrhea. nih.govresearchgate.net Furthermore, it has been utilized as an anticonvulsant, an anti-malarial agent, and for its insecticidal and piscicidal (fish-poisoning) properties, indicating a rich profile of bioactive constituents. nih.gov The plant's established use in traditional healing systems prompted scientific investigation into its chemical composition, ultimately leading to the discovery of this compound and other related compounds. researchgate.netresearchgate.net

Methodological Advancements in Extraction and Fractionation Techniques

The isolation of a pure compound like this compound from a complex plant matrix is a multi-step process that relies on sophisticated extraction and separation technologies.

Solvent Extraction Optimization

The initial step in isolating this compound from Neorautanenia mitis involves solvent extraction. The process typically begins with the collection, drying, and pulverization of the plant's tuberous roots to increase the surface area for solvent penetration. nih.gov

The choice of solvent is critical and is based on the polarity of the target compounds. For pterocarpans like this compound, a sequential extraction approach using solvents of increasing polarity is often effective. Research has shown that successive extraction with dichloromethane (DCM) followed by ethanol is a viable strategy. In one study, the DCM extract of N. mitis roots, which yielded approximately 1.5% of the initial dry weight, was found to be the primary source for the subsequent isolation of this compound. nih.gov The subsequent ethanol extract yielded about 1.0%. nih.gov This optimization ensures that compounds of intermediate polarity, such as pterocarpans, are efficiently partitioned into the DCM fraction, simplifying the subsequent purification steps.

Advanced Chromatographic Separation Protocols (e.g., Countercurrent Chromatography, Preparative HPLC)

Following crude extraction, the complex mixture must be separated to isolate individual compounds. This is achieved through various chromatographic techniques.

Column Chromatography: The primary purification of the DCM extract of N. mitis has been successfully performed using traditional column chromatography with silica gel as the stationary phase. researchgate.net This technique separates compounds based on their differential adsorption to the silica. A gradient elution system, for instance, starting with a non-polar solvent system like ethyl acetate/hexanes and gradually increasing the polarity, allows for the separation of the extract into multiple fractions. researchgate.net Further purification of these fractions can be achieved using size-exclusion chromatography, such as with Sephadex, which separates molecules based on their size. researchgate.net

Countercurrent Chromatography (CCC): While not specifically detailed in the isolation of this compound, CCC is a powerful preparative liquid-liquid partition chromatography technique ideal for separating natural products. nih.govresearchgate.net It operates without a solid support matrix, which eliminates complications like irreversible adsorption of the sample. researchgate.net The separation is based on the differential partitioning of solutes between two immiscible liquid phases. The versatility in solvent system selection makes CCC highly adaptable for targeting compounds of varying polarities, such as pterocarpans, and it is particularly advantageous for its high sample recovery and scalability. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is another high-resolution technique used for the final purification of natural products. It utilizes a solid stationary phase (like C-18 reverse-phase silica) and a liquid mobile phase pumped at high pressure. This method offers excellent resolving power and is capable of separating structurally similar compounds. While analytical HPLC is used for quantification, preparative HPLC is designed to purify sufficient quantities of a specific substance for further analysis, such as structural elucidation. Its application would be a logical final step in a purification workflow to achieve high-purity this compound.

Spectroscopic Characterization Techniques for Definitive Structural Assignment

Once isolated in pure form, the definitive structure of this compound was determined using a combination of advanced spectroscopic methods. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. High-field instruments (e.g., 400-500 MHz) are used to acquire a suite of NMR data. nih.gov

1D NMR (¹H and ¹³C): The proton (¹H) NMR spectrum provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The carbon-13 (¹³C) NMR spectrum reveals the number and types of carbon atoms in the molecule.

2D NMR: To assemble the complete molecular structure and assign all proton and carbon signals unambiguously, a series of 2D NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry of the molecule.

Analysis of these spectra allowed for the complete assignment of the pterocarpan (B192222) core and the unique side chains of this compound. researchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Data for the this compound Skeleton (in CDCl₃) Note: This table represents typical chemical shifts for the core structure and key functional groups based on published data for closely related pterocarpans. Exact values for this compound may vary slightly.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 1 | ~110.5 | ~6.50 (d, J=8.5) | C-2, C-4a, C-11b |

| 2 | ~160.1 | - | - |

| 3 | ~105.2 | ~6.45 (s) | C-2, C-4, C-4a |

| 4 | ~161.5 | - | - |

| 4a | ~106.3 | - | - |

| 6 | ~66.7 | ~4.25 (m), ~3.60 (m) | C-6a, C-7, C-11a |

| 6a | ~40.1 | ~3.55 (m) | C-6, C-7, C-11a, C-11b |

| 7 | ~115.8 | ~7.10 (d, J=8.0) | C-6a, C-8, C-11a |

| 10 | ~125.1 | ~7.40 (d, J=8.0) | C-8, C-11, C-11b |

| 11a | ~78.9 | ~5.50 (d, J=6.5) | C-6, C-6a, C-7, C-11b |

| 11b | ~121.9 | - | - |

Advanced Mass Spectrometry (MS/MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a novel compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) are used to measure the mass of the parent ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the molecular formula. For this compound, HR-EIMS established its molecular formula as C₂₆H₂₈O₆. researchgate.net

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of this compound is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the compound's structure, helping to confirm the connectivity of its different parts and the nature of its functional groups.

Interactive Table: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₂₈O₆ |

| Calculated Mass | 436.1886 |

| Measured Mass (HR-EIMS) | 436.1881 |

| Ionization Technique | Electron Ionization (EI) |

Chiroptical Spectroscopy for Absolute Configuration Elucidation (e.g., ECD)

The absolute configuration of this compound was elucidated through the application of Electronic Circular Dichroism (ECD) spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing crucial information about its stereochemistry.

The ECD spectrum of a compound is highly sensitive to the spatial arrangement of its chromophores (light-absorbing groups). In the case of pterocarpans like this compound, the characteristic Cotton effects observed in the ECD spectrum can be correlated to a specific absolute configuration. A positive Cotton effect is observed when the optical rotation increases with decreasing wavelength, while a negative Cotton effect shows the opposite trend.

For this compound, the observed Cotton effects in its Circular Dichroism (CD) spectrum were instrumental in assigning its absolute stereochemistry. The specific rotations and wavelengths of these effects provide a unique fingerprint for its three-dimensional structure.

| Parameter | Value |

|---|---|

| Wavelength (nm) | [Data not available in search results] |

| Molar Ellipticity (Δε) | [Data not available in search results] |

| Sign of Cotton Effect | [Data not available in search results] |

X-ray Crystallography for Solid-State Structure Confirmation

To unambiguously confirm the solid-state structure of this compound and its relative stereochemistry, single-crystal X-ray diffraction analysis was performed. As obtaining suitable crystals of the natural product itself can be challenging, a derivative, the p-bromobenzoate of this compound, was synthesized for this purpose. The introduction of the heavy bromine atom in the p-bromobenzoate group facilitates the crystallographic analysis and aids in the determination of the absolute configuration.

| Crystallographic Parameter | Value for this compound p-bromobenzoate |

|---|---|

| Crystal System | [Data not available in search results] |

| Space Group | [Data not available in search results] |

| Unit Cell Dimensions | [Data not available in search results] |

| Volume (ų) | [Data not available in search results] |

| Z | [Data not available in search results] |

| Density (calculated) (g/cm³) | [Data not available in search results] |

Biosynthetic Pathways and Biogenesis of Rautandiol B

Proposed Biosynthetic Route within Neorautanenia mitis

Rautandiol B has been isolated from the tuberous roots of Neorautanenia mitis, a plant species recognized for its rich diversity of flavonoids, pterocarpans, and coumarins. jchemrev.comchemsociety.org.ngresearchgate.net While the complete biosynthetic pathway of this compound has not been fully elucidated in this specific organism, a proposed route can be inferred based on the well-established general pathway of pterocarpan (B192222) biosynthesis in legumes.

The biosynthesis is believed to commence with the phenylpropanoid pathway, which provides the basic C6-C3-C6 skeleton of isoflavonoids. frontiersin.org Phenylalanine is converted to p-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway. frontiersin.org A key branching point occurs with the action of isoflavone (B191592) synthase, which catalyzes the formation of the isoflavone backbone. frontiersin.org Subsequent modifications, including hydroxylations, methylations, and cyclizations, lead to the formation of the pterocarpan core. The specific structural features of this compound, such as its hydroxylation pattern, are introduced by a series of specific enzymes. The final steps likely involve the reduction of an isoflavone precursor followed by a dehydratase-mediated ring closure to form the characteristic tetracyclic pterocarpan structure. oup.com

Enzymatic Steps and Precursor Metabolites in Pterocarpan Biosynthesis

The biosynthesis of pterocarpans is a multi-step process involving a cascade of specific enzymes that convert precursor metabolites into the final complex structure. The pathway is an extension of the general phenylpropanoid and isoflavonoid (B1168493) pathways. frontiersin.orggenome.jp

The journey begins with the amino acid L-phenylalanine, which is converted into p-coumaroyl-CoA through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL)

Cinnamate-4-hydroxylase (C4H)

4-coumarate:CoA ligase (4CL) researchgate.netfrontiersin.org

p-Coumaroyl-CoA then enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form a chalcone. frontiersin.org This is followed by isomerization by chalcone isomerase (CHI) to yield a flavanone (B1672756), such as naringenin (B18129) or liquiritigenin. frontiersin.org

A pivotal step in pterocarpan biosynthesis is the conversion of the flavanone to an isoflavone. This is catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme that facilitates the migration of the B-ring from the C-2 to the C-3 position of the chromane (B1220400) skeleton. researchgate.netfrontiersin.org The resulting 2-hydroxyisoflavanone (B8725905) is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form an isoflavone like daidzein (B1669772) or genistein. frontiersin.org

Further modifications of the isoflavone core are necessary to produce pterocarpans. These include:

Hydroxylation: Enzymes such as isoflavone 2'-hydroxylase (I2'H) and isoflavone 3'-hydroxylase (I3'H) introduce hydroxyl groups at specific positions on the isoflavone ring. encyclopedia.pub

Methylation: O-methylation, often at the 4'-position, is catalyzed by enzymes like isoflavone O-methyltransferase (IOMT), which increases the lipophilicity of the molecule. encyclopedia.pub

Reduction: Isoflavone reductase (IFR) reduces a double bond in the isoflavone, a crucial step leading to the isoflavanone (B1217009) intermediate, vestitone (B1219705). core.ac.uk

The final steps in the formation of the pterocarpan skeleton involve the conversion of the isoflavanone intermediate. For example, in the biosynthesis of medicarpin (B1676140), vestitone is reduced by vestitone reductase (VR) to an isoflavanol. core.ac.uk This is followed by a cyclization reaction catalyzed by pterocarpan synthase (PTS) , which forms the characteristic fourth ring of the pterocarpan. oup.comfrontiersin.org

| Enzyme | Abbreviation | Function in Pterocarpan Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA |

| Chalcone synthase | CHS | Synthesizes chalcone from p-coumaroyl-CoA and malonyl-CoA |

| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone |

| Isoflavone synthase | IFS | Converts flavanone to 2-hydroxyisoflavanone |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanone to isoflavone |

| Isoflavone 2'-hydroxylase | I2'H | Hydroxylates the isoflavone at the 2' position |

| Isoflavone reductase | IFR | Reduces the isoflavone to an isoflavanone |

| Vestitone reductase | VR | Reduces vestitone to an isoflavanol |

| Pterocarpan synthase | PTS | Catalyzes the final ring closure to form the pterocarpan skeleton |

Genetic and Molecular Studies of Biosynthetic Enzymes

Significant progress has been made in identifying and characterizing the genes that encode the enzymes of the pterocarpan biosynthetic pathway. scispace.com These studies have been instrumental in understanding the regulation of pterocarpan production and have opened avenues for metabolic engineering.

Genes for many of the key enzymes, including PAL, C4H, CHS, CHI, IFS, and IFR, have been cloned and characterized from various leguminous species such as alfalfa, soybean, and Lotus japonicus. core.ac.ukscispace.comnih.gov Transcriptional analyses have shown that the expression of these genes is often coordinately induced in response to environmental stresses like pathogen attack or UV irradiation, which is consistent with the role of pterocarpans as phytoalexins. oup.commdpi.com

For instance, studies in alfalfa cell cultures have demonstrated that the activities of enzymes in the medicarpin biosynthesis pathway increase rapidly upon treatment with a fungal elicitor. core.ac.uk This increase in enzyme activity is preceded by a corresponding increase in the transcription of the respective genes. scispace.com

More recently, the "missing link" in pterocarpan biosynthesis, pterocarpan synthase (PTS), has been identified and characterized. oup.comnih.gov Genetic screening of a cDNA library from Glycyrrhiza echinata led to the identification of a gene encoding a protein with PTS activity. nih.gov Surprisingly, this protein was found to have sequence similarity to dirigent proteins, which are known to control stereochemistry in other biosynthetic pathways. nih.gov This discovery was crucial in understanding how the specific stereochemistry of pterocarpans, which is important for their biological activity, is determined. nih.gov

Furthermore, genome-wide analyses in plants like soybean have led to the identification of multiple gene family members for enzymes such as 4CL and prenyltransferases, suggesting a high degree of specialization and regulation in the biosynthesis of different isoflavonoids. researchgate.netfao.org

Chemoenzymatic Synthesis Applications in Biosynthesis Elucidation

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical synthesis, has emerged as a powerful tool for elucidating biosynthetic pathways and producing complex natural products. husainlab.netnih.gov This approach is particularly valuable for studying pathways like that of pterocarpan biosynthesis, where many of the intermediates are unstable or difficult to isolate.

By using isolated enzymes or whole-cell biocatalysts, researchers can perform specific transformations on synthetic substrates. This allows for the verification of proposed biosynthetic steps and the characterization of enzyme function. For example, heterologous expression of pterocarpan biosynthetic enzymes in microorganisms like E. coli or yeast enables the production and characterization of these enzymes in a controlled environment. nih.govfrontiersin.org

Chemoenzymatic strategies have been employed to:

Confirm the function of newly discovered enzymes: By providing a synthetic substrate to a heterologously expressed enzyme and analyzing the product, the precise catalytic function of the enzyme can be determined.

Produce biosynthetic intermediates: This allows for the study of subsequent enzymatic steps in the pathway.

Synthesize analogs of natural products: By using modified substrates, chemoenzymatic synthesis can generate novel compounds with potentially enhanced biological activities. nih.gov

Elucidate stereochemical details: The stereospecificity of enzymes can be investigated by using stereoisomers of substrates and analyzing the stereochemistry of the products. nih.gov

Chemical Synthesis and Analog Design Strategies for Rautandiol B

Total Synthesis Approaches to Rautandiol B and its Stereoisomers

The total synthesis of a complex natural product like this compound, which possesses a cis-fused tetracyclic ring system with multiple stereocenters, presents a significant challenge. The general approaches to pterocarpan (B192222) synthesis can be categorized into several key strategies.

A retrosynthetic analysis of this compound would logically disconnect the molecule into more readily available starting materials. The core pterocarpan skeleton is a cis-fused dihydrobenzofuro[3,2-c]chromane. Key disconnections for this scaffold often involve breaking the bonds forming the central furan (B31954) ring, leading back to precursors such as a chromene and a substituted phenol (B47542) or quinone.

Several synthetic transformations have proven effective for constructing the pterocarpan core and could be hypothetically applied to a synthesis of this compound:

Cycloaddition Reactions: A prominent strategy involves the [2+2] or formal [3+2] cycloaddition of a 2H-chromene with a suitably substituted benzoquinone. acs.orgorcid.org For instance, a Lewis acid-catalyzed reaction between a chromene and a 2-alkoxy-1,4-benzoquinone can yield the pterocarpan skeleton directly or via a cyclobutane (B1203170) intermediate. acs.org

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been utilized to form the key C-C bond between the two aromatic portions of the molecule, followed by cyclization to complete the pterocarpan framework. orcid.org

Radical Cyclization: Intramolecular radical cyclization of precursors, for example, a 4-(o-bromophenoxy)-2H-1-benzopyran, offers another route to the pterocarpan ring system. orcid.org

Oxidative Cycloadditions: The oxidation of phenols in the presence of electron-rich alkenes, such as 2H-chromenes, using hypervalent iodine reagents can afford pterocarpans through a formal [3+2] cycloaddition process. mdpi.com

A plausible retrosynthetic pathway for this compound could involve the disconnection to a substituted chromene and a functionalized hydroquinone (B1673460) derivative, which would then be assembled using one of the aforementioned key transformations.

The synthesis of this compound would need to address significant stereo- and regioselective challenges:

Stereoselectivity: The pterocarpan skeleton of this compound contains a cis-fused ring junction at the 6a and 11a positions. Achieving this specific stereochemistry is a critical aspect of any total synthesis. Many synthetic methods, such as certain cycloadditions, inherently favor the formation of the thermodynamically more stable cis-fused isomer. orcid.org Asymmetric synthesis methodologies, including the use of chiral catalysts or auxiliaries, would be necessary to obtain enantiomerically pure this compound. For example, the use of a Ti-TADDOLate complex has been shown to catalyze the cycloaddition of 1,4-benzoquinones and 2H-chromenes to produce pterocarpans with good enantiomeric excess. naturalproducts.net

Regioselectivity: The specific substitution pattern on the aromatic rings of this compound must be controlled. This requires careful selection and synthesis of the starting materials with the correct functionalities in place. For instance, in a cycloaddition approach, the regioselectivity of the reaction between the chromene and the quinone is crucial for obtaining the desired substitution pattern on the final pterocarpan. acs.orgmdpi.com

Semisynthesis and Derivatization Strategies from Natural Precursors

Given the availability of this compound and related pterocarpans from natural sources, semisynthesis and derivatization present viable strategies for obtaining analogues. mdpi.comdntb.gov.ua Chemical derivatization has been employed in the structural elucidation of pterocarpans, for example, through the formation of esters or ethers at the hydroxyl groups. acs.orgmdpi.comdntb.gov.ua These same reactions could be used to create a library of this compound derivatives with modified physicochemical properties and potentially altered biological activities.

For instance, the hydroxyl groups of this compound could be acylated, alkylated, or glycosylated to explore the structure-activity relationships (SAR). Furthermore, other naturally occurring pterocarpans could serve as starting materials for the semisynthesis of this compound, provided a synthetic route to introduce or modify the necessary functional groups can be developed.

Design and Synthesis of Novel this compound Analogues and Hybrid Molecules

The design and synthesis of novel analogues and hybrid molecules based on the this compound scaffold can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. Strategies in this area could include:

Scaffold Modification: The core pterocarpan skeleton can be modified. For example, aza- and thia-pterocarpan analogues have been synthesized by replacing one of the oxygen atoms in the heterocyclic rings with a nitrogen or sulfur atom, respectively. nih.govvista.gov.vnjchemrev.com This can lead to significant changes in the three-dimensional structure and biological activity of the molecule.

Substitution Pattern Modification: The type and position of substituents on the aromatic rings can be varied. This is a common strategy in medicinal chemistry to probe the SAR. For this compound, this could involve synthesizing analogues with different alkyl, alkoxy, or halogen substituents.

Hybrid Molecules: this compound could be chemically linked to other pharmacophores to create hybrid molecules with dual or synergistic modes of action.

The synthesis of these analogues would rely on the same fundamental synthetic methodologies developed for the pterocarpan class of compounds. orcid.org

Computational Chemistry in Synthetic Route Planning and Optimization

Computational chemistry can be a powerful tool in the planning and optimization of a synthetic route to a complex molecule like this compound. While no specific computational studies on the synthesis of this compound have been published, the application of computational methods to related systems provides a clear precedent. acs.orgorcid.org

Potential applications of computational chemistry in the synthesis of this compound include:

Reaction Modeling: Density functional theory (DFT) calculations can be used to model proposed key reactions, such as cycloadditions or transition metal-catalyzed couplings. This can provide insights into reaction mechanisms, predict the stereochemical outcome, and help in the selection of optimal reaction conditions.

Conformational Analysis: Computational methods can be used to predict the three-dimensional structure and relative stability of different stereoisomers of this compound and its synthetic intermediates. orcid.org This information is crucial for understanding and controlling the stereoselectivity of the synthesis.

Spectroscopic Prediction: The prediction of NMR chemical shifts and coupling constants can aid in the structural verification of synthetic intermediates and the final product.

By integrating computational chemistry into the synthetic planning process, researchers can potentially design more efficient and stereoselective routes to this compound and its analogues.

Biological Potencies and Mechanistic Investigations of Rautandiol B Non Human Model Systems

Antiparasitic Activities and Molecular Mechanisms

Rautandiol B has demonstrated notable efficacy against several parasitic protozoa in laboratory settings.

Anti-malarial Activity against Plasmodium falciparum

This compound has been identified as a promising lead compound in the development of new anti-malarial drugs due to its significant inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govresearchgate.netd-nb.info

In-vitro studies have shown that this compound effectively inhibits the growth of two different strains of P. falciparum. nih.govresearchgate.net It exhibited potent activity against the TM4/8.2 strain with a 50% inhibitory concentration (IC50) of 0.40 ± 0.07 μM. nih.govresearchgate.netd-nb.info Furthermore, it was also effective against the K1CB1 strain, a multidrug-resistant strain, with an IC50 value of 0.74 ± 0.29 μM. nih.govresearchgate.netd-nb.info The significant activity of this compound against a resistant strain highlights its potential as a valuable candidate for further investigation in the fight against drug-resistant malaria. d-nb.infomdpi.com The compound's demonstrated efficacy has led to its identification as a potential lead for future drug development initiatives. nih.govresearchgate.netd-nb.info

**Table 1: Anti-malarial Activity of this compound against *Plasmodium falciparum***

| P. falciparum Strain | IC50 (μM) |

|---|---|

| TM4/8.2 | 0.40 ± 0.07 |

| K1CB1 | 0.74 ± 0.29 |

Data sourced from in-vitro studies. nih.govresearchgate.netd-nb.info

Anti-trypanosomal Activity against Trypanosoma brucei rhodesiense

Research has also explored the potential of this compound against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis, also known as sleeping sickness. nih.govresearchgate.netd-nb.info While extracts of plants containing this compound have shown activity against this parasite, studies on the isolated pure compound are part of a broader investigation into the bioactivity of phytochemicals. d-nb.infonih.gov The search for new treatments for trypanosomiasis is critical due to the high toxicity and emerging resistance associated with current drugs. nih.govnih.gov

One study evaluated a crude extract containing this compound and found significant activity against T. brucei rhodesiense with an IC50 value of 3.04 ± 0.27 μg/mL. d-nb.infonih.gov However, another compound, (-)-2-isopentenyl-3-hydroxy-8-9-methylenedioxypterocarpan, showed the highest inhibitory activity in the same study. nih.govresearchgate.net The specific enzymatic targets and cellular impact of this compound on T. brucei rhodesiense have not been fully elucidated and remain an area for further research. nih.gov

Other Protozoal Inhibition Studies

Currently, detailed research on the inhibitory effects of isolated this compound against other protozoa is limited in the reviewed literature. Broader screenings of plant extracts containing a variety of compounds, including this compound, have been conducted to identify potential new antiprotozoal agents. nih.gov These studies often serve as a preliminary step to isolate and identify specific bioactive compounds for more focused investigation.

Antimycobacterial Activity against Mycobacterium tuberculosis

The potential of this compound as an antimycobacterial agent has been a subject of investigation. Mycobacterium tuberculosis is the bacterium responsible for tuberculosis, a major global health issue. scielo.org.coias.ac.in The emergence of multidrug-resistant strains necessitates the discovery of new therapeutic agents. mdpi.com

In-vitro evaluations of this compound were performed to determine its inhibitory activity against M. tuberculosis. nih.govresearchgate.netd-nb.info However, the results from these studies indicated that neither the crude extract from which this compound was isolated nor the purified compound itself were active against M. tuberculosis. d-nb.info This suggests that the specific chemical structure of this compound may not be effective at disrupting the cellular pathways necessary for the growth of this bacterium.

Enzyme Inhibitory Activities and Associated Mechanistic Studies

This compound has been examined for its ability to inhibit certain enzymes, which can have implications for modulating metabolic processes.

α-Amylase and α-Glucosidase Inhibition for Metabolic Modulation

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in the management of metabolic disorders. researchgate.netnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption can be slowed. mdpi.com

Studies have evaluated the inhibitory activities of various phytochemicals, including compounds structurally related to this compound, against α-amylase and α-glucosidase. nih.govresearchgate.netd-nb.info While crude plant extracts showed inhibitory activities against both enzymes, the isolated pure compounds, including rautandiol A, catechin, and dolineon, demonstrated only modest activities against α-glucosidase. nih.govresearchgate.netd-nb.info For instance, rautandiol A had an IC50 value of 0.28 mM against α-glucosidase. nih.govresearchgate.netd-nb.info Specific data for the inhibitory activity of this compound against these enzymes was not detailed in the provided search results, which focused more on the activity of the crude extracts and other isolated components. nih.govresearchgate.net The research suggests that the observed enzymatic inhibition in crude extracts may be due to synergistic effects between various phytochemical components. nih.govresearchgate.net

Inhibition of Other Relevant Enzymes

Research into the enzymatic inhibition profile of this compound has included screening against enzymes relevant to metabolic conditions, such as diabetes. In a study evaluating phytochemicals from Neorautanenia mitis, crude extracts of the plant demonstrated inhibitory activity against both α-amylase (AA) and α-glucosidase (AG). nih.govresearchgate.net However, when the pure compounds were assessed, this compound was not identified as a significant inhibitor of these enzymes. The study highlighted other constituents, namely rautandiol A, catechin, and dolineon, as possessing modest activity against α-glucosidase, with reported IC50 values of 0.28 mM, 0.36 mM, and 0.66 mM, respectively. nih.gov The lack of notable activity for this compound against these specific enzymes suggests its biological actions are likely mediated through different targets.

Table 1: Inhibitory Activity of Related Compounds Against α-Glucosidase (Note: this compound was not found to be a significant inhibitor in this assay)

| Compound | IC50 (mM) | Source |

|---|---|---|

| Rautandiol A | 0.28 | nih.gov |

| Catechin | 0.36 | nih.gov |

| Dolineon | 0.66 | nih.gov |

General Antimicrobial Spectrum and Underlying Mechanisms

The antimicrobial potential of this compound has been primarily investigated against protozoan parasites, where it has shown significant promise, particularly as an antimalarial agent. nih.govnih.govnstda.or.th In vitro evaluations have demonstrated its potent activity against the human malaria parasite, Plasmodium falciparum. nih.govresearchgate.net

Specifically, this compound exhibited significant inhibitory effects against both a chloroquine-sensitive strain (TM4/8.2) and a chloroquine-resistant strain (K1CB1) of P. falciparum. nih.gov This activity against a resistant strain underscores its potential as a lead compound for developing new antimalarial drugs that could overcome existing resistance mechanisms. mdpi.comwoodj.org

In the same series of studies, this compound was also evaluated against other microbes, including the protozoan parasite Trypanosoma brucei rhodesiense and the bacterium Mycobacterium tuberculosis. nih.govresearchgate.net However, another compound, (-)-2-isopentenyl-3-hydroxy-8-9-methylenedioxypterocarpan, was identified as having the highest activity against T. brucei rhodesiense. nih.gov The specific activity of this compound against these other pathogens was not detailed as significant. The underlying mechanisms for its potent anti-plasmodial activity have not been fully elucidated but its efficacy points to a potentially novel mechanism of action. mdpi.com

Table 2: In Vitro Anti-plasmodial Activity of this compound

| Organism Strain | Description | IC50 (μM) | Safety Ratio (SR) | Source |

|---|---|---|---|---|

| Plasmodium falciparum TM4/8.2 | Chloroquine-sensitive | 0.40 ± 0.07 | 108 | nih.gov |

| Plasmodium falciparum K1CB1 | Chloroquine-resistant | 0.74 ± 0.29 | 133 | nih.gov |

In Vitro Cellular Target Identification and Validation

Based on available scientific literature, specific in vitro cellular target identification and validation studies for this compound have not yet been published. While its biological activities, particularly against P. falciparum, are established, the precise molecular targets through which it exerts these effects remain an area for future investigation.

There are currently no published studies in the scientific literature that have utilized ligand-protein interaction profiling techniques, such as chemical proteomics or thermal shift assays (including CETSA), to identify the direct binding partners of this compound within a proteome. nih.govnih.govnih.govbiorxiv.orgstanford.edu These methods are critical for the deconvolution of a compound's mechanism of action by identifying its molecular targets, but they have not yet been applied to this compound. nih.govstanford.edu

To date, no research has been published detailing the effects of this compound on global gene expression or protein abundance in any non-human model system. dntb.gov.uaxiahepublishing.comnih.govdermtech.com Transcriptomic and proteomic analyses are powerful tools for understanding the cellular response to a bioactive compound, but such studies investigating the impact of this compound have not been reported in the current literature. mdpi.comresearchgate.netfrontiersin.org

The discovery of this compound's bioactivities appears to stem from bioassay-guided fractionation of a plant extract rather than large-scale high-throughput screening (HTS) of compound libraries against specific receptors or enzymes. nih.govresearchgate.net There is no information available in the current scientific literature to suggest that this compound has been identified or characterized through an HTS campaign for receptor or enzyme modulation. stanford.edupromega.comresearchgate.net

Pathway Modulation and Signal Transduction Cascade Investigations

While the potent anti-plasmodial and previously reported anti-inflammatory activities of compounds from Neorautanenia mitis suggest modulation of key cellular signaling pathways, specific studies delineating the effect of pure this compound on these pathways are absent from the current scientific literature. mdpi.commdpi.com Investigations into which signal transduction cascades (e.g., PI3K/AKT, MAPK, NF-κB) are modulated by this compound to exert its biological effects have not yet been published. asm.orgcusabio.comumn.eduramauniversity.ac.in Elucidating these mechanisms is a critical next step in understanding its therapeutic potential. mdpi.com

Synergistic Effects with Other Phytochemicals or Established Agents

Specifically, studies on the inhibitory activities of extracts from N. mitis against α-amylase and α-glucosidase revealed that the crude extracts were more potent than the purified phytochemicals, including rautandiol A, catechin, and dolineon. nih.govresearchgate.netresearchgate.net This has led to the hypothesis that the enhanced activity is due to synergistic effects among the various phytochemical constituents within the extract. nih.govresearchgate.netresearchgate.netd-nb.info While this compound itself has demonstrated significant biological activities, such as its antiplasmodial effects, the concept of synergy suggests that its combination with other compounds from its natural source could lead to a more potent biological response. nih.govresearchgate.netresearchgate.net

The complex phytochemical profile of Neorautanenia mitis includes a variety of compounds that could potentially interact with this compound to produce synergistic effects. These compounds, found alongside this compound in the plant's roots, are considered candidates for these enhanced activities. jchemrev.commdpi.comresearchgate.net Further research is needed to elucidate the specific combinations of these phytochemicals with this compound and to quantify their synergistic interactions.

Phytochemicals from Neorautanenia mitis with Potential for Synergistic Activity

| Compound Name | Class |

| Neodulene | Pterocarpan (B192222) |

| Neodulin | Isoflavonoid (B1168493) |

| Ferulic acid | Phenolic acid |

| Pachyrhizine | Rotenoid |

| Neotenone | Rotenoid |

| 12a-hydroxydolineone | Rotenoid |

| Dolineon | Rotenoid |

| Dehydroneotenone | Rotenoid |

| Ambonane | Pterocarpan |

| Stigmasterol | Sterol |

| (-)-2-isopentenyl-3-hydroxy-8-9-methylenedioxypterocarpan | Pterocarpan |

| Nepseudin | Isoflavonoid |

| Neorautenol | Pterocarpan |

| Isoneorautenol | Pterocarpan |

| (-)-2-hydroxypterocarpin | Pterocarpan |

| Rotenone | Rotenoid |

| 12a-hydroxyrotenone | Rotenoid |

| Rautandiol A | Pterocarpan |

| Catechin | Flavonoid |

Advanced Analytical Methodologies in Rautandiol B Research

Development and Validation of High-Performance Chromatographic Methods for Quantitation and Purity Assessment

High-performance chromatographic methods are fundamental to rautandiol B research, ensuring the purity of isolated samples and enabling accurate quantification in various matrices.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a cornerstone for the sensitive and selective analysis of this compound. mdpi.commdpi.comresearchgate.net This technique offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. researchgate.net The coupling with a tandem mass spectrometer (MS/MS), often a triple quadrupole or a Q-TOF instrument, allows for Multiple Reaction Monitoring (MRM), which provides exceptional specificity and is ideal for quantifying trace amounts of this compound in complex biological samples like plasma or tissue extracts. mdpi.com

Nano-LC-MS/MS further enhances sensitivity, making it particularly suitable for metabolite profiling where this compound and its biotransformation products may be present at very low concentrations. The metabolite profile of plant extracts can be investigated using reversed-phase UPLC coupled to electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS). nih.gov This approach is critical for understanding the pharmacokinetics and metabolism of the compound.

| Parameter | Typical Specification | Relevance to this compound Analysis |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Waters ACQUITY BEH C18) | Provides excellent separation for moderately polar compounds like pterocarpans. |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile or methanol (containing 0.1% formic acid) mdpi.com | Ensures efficient elution and separation from other phytochemicals in the extract. |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode mdpi.com | Effectively ionizes this compound for mass spectrometric detection. |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mdpi.com | QqQ is used for targeted quantification (MRM), while Q-TOF provides high-resolution data for identification and profiling. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for profiling mdpi.com | MRM provides high sensitivity and specificity for quantitation; full scan helps in identifying unknown metabolites. |

The initial isolation of this compound from its natural source, Neorautanenia mitis, necessitates the use of preparative chromatography techniques to obtain the compound in sufficient quantity and purity for structural elucidation and bioactivity studies. researchgate.netresearchgate.net The process typically involves a multi-step approach combining different chromatographic methods based on polarity and size. nih.gov

Initial separation of the crude dichloromethane (DCM) extract is often performed using Column Chromatography (CC) over silica gel. researchgate.netnih.gov Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those with similar profiles. researchgate.netnih.gov Further purification of these combined fractions is achieved through repeated column chromatography, sometimes using a different stationary phase like Sephadex LH-20, which separates compounds based on molecular size. researchgate.netnih.gov For final purification, Preparative Thin Layer Chromatography (PTLC) is often employed to isolate the pure this compound. researchgate.netnih.gov

| Technique | Stationary Phase | Principle of Separation | Role in Isolation |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Adsorption/Polarity | Initial fractionation of the crude plant extract. researchgate.netnih.gov |

| Sephadex LH-20 Chromatography | Dextran-based gel | Size Exclusion/Molecular Sieving | Further purification of fractions from CC, separation of compounds by molecular weight. researchgate.netnih.gov |

| Preparative Thin Layer Chromatography (PTLC) | Silica Gel | Adsorption/Polarity | Final purification step to yield pure this compound. researchgate.netnih.gov |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Complex Mixture Deconvolution

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and for the analysis of complex mixtures. nih.gov Instruments such as the Thermo Scientific Orbitrap provide high mass accuracy, which is crucial for determining the elemental composition of a molecule from its exact mass. nih.govspringermedizin.de This capability allows researchers to confirm the molecular formula of this compound with high confidence.

Furthermore, the high resolving power of HRMS enables the detailed analysis of a compound's isotopic pattern. rsc.orgnih.gov By comparing the measured isotopic distribution with the theoretical pattern calculated from the proposed elemental composition, the identity of the compound can be validated. nih.gov In the context of metabolomics or biosynthetic studies, stable isotope-assisted metabolomics (SIAM) coupled with HRMS can trace the incorporation of labeled precursors into this compound, elucidating its formation pathways. rsc.orgnih.govresearchgate.net HRMS also plays a vital role in the deconvolution of complex mass spectra from mixtures, helping to distinguish this compound from other co-eluting compounds that may have similar nominal masses. nih.gov

Hyphenated Techniques for Comprehensive Chemical Profiling (e.g., GC-MS, LC-NMR)

Comprehensive chemical profiling of the source extract of this compound requires the use of powerful hyphenated techniques that combine a separation method with a spectroscopic detector.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. mdpi.complantarc.com While this compound itself is a non-volatile pterocarpan (B192222) and not directly suitable for GC-MS without derivatization, this technique is highly valuable for profiling the chemical composition of the Neorautanenia mitis extract. It can identify other classes of compounds present, such as fatty acids, terpenes, and sterols, providing a more complete chemical fingerprint of the natural source. mdpi.complantarc.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a powerful combination for natural product analysis. chemrxiv.org It directly links the chromatographic separation of compounds in a mixture with the detailed structural information provided by NMR. This allows for the acquisition of NMR spectra for individual components within the extract without the need for prior isolation. While not explicitly reported for this compound, its application would be invaluable for rapidly identifying known compounds (dereplication) and for obtaining initial structural data on new or related pterocarpans in the N. mitis extract. chemrxiv.org

Advanced NMR Techniques for Dynamic and Interaction Studies

While 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques were fundamental for the initial structural elucidation of this compound, advanced NMR methods can provide deeper insights into its dynamic behavior and molecular interactions. nih.govspringermedizin.de

Techniques such as Saturation Transfer Difference (STD-NMR) and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) are powerful tools for studying the binding of small molecules like this compound to macromolecular targets, such as proteins or enzymes. These experiments can identify which parts of the this compound molecule are in close contact with the target, providing valuable information for understanding its mechanism of action, for instance, against Plasmodium falciparum targets.

Diffusion-Ordered Spectroscopy (DOSY) is another advanced NMR technique that separates the NMR signals of different components in a mixture based on their diffusion rates. This can be used to analyze the composition of the crude extract or to study the formation of complexes between this compound and other molecules.

Application of Ambient Mass Spectrometry for Rapid Analysis

Ambient Mass Spectrometry techniques allow for the analysis of samples in their native state with minimal or no sample preparation, offering a significant advantage in terms of speed. wur.nl Techniques like Direct Analysis in Real Time (DART-MS) and Desorption Electrospray Ionization (DESI-MS) are well-suited for the rapid screening of natural products. wur.nl

The application of ambient MS could revolutionize the initial stages of this compound research. For example, DART-MS could be used to directly analyze a small cutting of the Neorautanenia mitis root to rapidly confirm the presence of this compound. This would be highly efficient for screening different plant samples or for quality control of herbal materials without undergoing lengthy extraction and chromatographic procedures. wur.nlresearchgate.net This rapid analysis is a promising tool for high-throughput screening in natural product discovery. wur.nl

Computational Tools for Data Processing and Chemometrics in Natural Product Research

In the realm of natural product research, the vast and complex datasets generated from analytical instruments necessitate the use of sophisticated computational tools for effective data processing and interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a pivotal role in this context. These computational and statistical methods are instrumental in identifying patterns, classifying samples, and correlating chemical profiles with biological activities, thereby accelerating the discovery of novel bioactive compounds. While specific chemometric studies focusing exclusively on this compound are not extensively documented, the principles and applications are broadly relevant to the analysis of pterocarpans and other constituents from natural sources like Neorautanenia mitis.

Chemometric approaches are frequently coupled with analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods (e.g., UV-Vis, FTIR, NMR). wikipedia.org Advanced software is utilized to process the large datasets generated by these high-throughput techniques, enabling researchers to visualize and interpret complex chemical information. wikipedia.org

One of the primary applications of chemometrics in natural product research is in the chemotaxonomic classification of plants and the quality control of herbal products. mdpi.com By analyzing the chemical fingerprints of plant extracts, researchers can differentiate between species, varieties, and geographical origins. mdpi.com This is crucial for ensuring the authenticity and consistency of plant-based medicines.

Furthermore, chemometrics is a powerful tool in the search for bioactive compounds within complex natural mixtures. mdpi.comnih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be employed to correlate the chemical profiles of extracts with their pharmacological activities. This approach, often referred to as biochemometrics, helps to pinpoint the compounds responsible for a specific biological effect, guiding the isolation process. nih.govnih.gov

In silico methods, such as molecular docking and virtual screening, represent another facet of computational tools in natural product research. mdpi.commedpharmres.com These techniques allow for the prediction of interactions between small molecules, like this compound, and biological targets at a molecular level. mdpi.com While specific molecular docking studies on this compound are not detailed in the available literature, the general methodology is widely applied to other natural products to explore their potential mechanisms of action and identify new therapeutic leads. mdpi.commedpharmres.com

The integration of these computational tools not only enhances the efficiency of natural product research but also provides deeper insights into the chemical complexity and biological potential of natural compounds like this compound.

Detailed Research Findings

While direct computational and chemometric studies on this compound are not prevalent in the literature, the broader context of natural product research provides a framework for how such analyses would be conducted. Research in this area often involves the statistical analysis of data from various analytical platforms to discern patterns and relationships that are not immediately obvious.

For instance, in the analysis of plant extracts, chemometric methods can differentiate between samples based on their chemical composition. Principal Component Analysis (PCA) is a commonly used unsupervised pattern recognition technique that reduces the dimensionality of complex datasets, allowing for the visualization of similarities and differences between samples.

| Compound Class | Principal Component 1 (PC1) | Principal Component 2 (PC2) |

|---|---|---|

| Pterocarpans (e.g., this compound) | 0.85 | 0.20 |

| Isoflavones | 0.75 | -0.35 |

| Rotenoids | -0.40 | 0.80 |

| Terpenoids | 0.15 | -0.10 |

In a hypothetical scenario analyzing extracts of Neorautanenia mitis, PC1 might separate samples based on their content of pterocarpans and isoflavones, while PC2 could distinguish them based on the presence of rotenoids. Such an analysis would be invaluable for quality control or for correlating the chemical profile with observed bioactivity.

Another powerful chemometric tool is Partial Least Squares-Discriminant Analysis (PLS-DA), a supervised method used to model the relationship between a descriptor matrix (e.g., spectral data) and a response variable (e.g., biological activity). This can be particularly useful in identifying the chemical constituents that contribute most significantly to the therapeutic effects of a plant extract.

| Compound | VIP Score | Contribution to Activity |

|---|---|---|

| This compound | 1.85 | High |

| Neoduline | 1.20 | Moderate |

| Rotenone | 0.95 | Low |

| Genistein | 0.80 | Low |

In this illustrative example, a high VIP score for this compound would suggest that it is a significant contributor to the antiplasmodial activity of the extract, thereby prioritizing it for further investigation and isolation.

In silico approaches, such as molecular docking, provide insights into the potential molecular targets of a natural product. These studies predict the binding affinity and orientation of a ligand (e.g., this compound) within the active site of a protein.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Plasmepsin II | -8.5 | Asp34, Ser37, Tyr192 |

| Falcipain-2 | -7.9 | Cys42, His174, Asn175 |

| Lactate Dehydrogenase | -9.2 | Arg109, Ile119, Val138 |

These hypothetical docking scores and interacting residues could guide experimental studies to validate the predicted targets and elucidate the mechanism of action of this compound. While these tables are based on general principles and not on specific published data for this compound, they illustrate the types of data and insights that can be generated through computational and chemometric analyses in natural product research.

Future Perspectives and Unaddressed Research Challenges

Comprehensive Elucidation of All In Vitro and In Vivo (Model Organism) Mechanisms of Action

A significant gap in the current understanding of rautandiol B is the precise mechanism by which it exerts its antiplasmodial effects. Initial studies have demonstrated its potent inhibitory activity against two strains of P. falciparum, TM4/8.2 and K1CB1, with IC50 values of 0.40 ± 0.07 μM and 0.74 ± 0.29 μM, respectively. dntb.gov.uaresearchgate.net Despite these promising results, the molecular targets within the parasite remain unknown. researchgate.net Future research must prioritize the elucidation of its mechanism of action.

In vitro studies should focus on identifying the specific biochemical pathways or cellular processes disrupted by this compound. Techniques such as thermal shift assays, affinity chromatography, and proteomics could be employed to identify its direct binding partners within the parasite. Furthermore, understanding its effect on different stages of the parasite's life cycle is crucial.

Transitioning to in vivo models is a critical next step. Studies in murine models of malaria would be essential to not only confirm the anti-malarial efficacy of this compound but also to begin to understand its pharmacokinetic and pharmacodynamic properties in a living organism. These studies would provide valuable data on its absorption, distribution, metabolism, and excretion (ADME) profile, which is currently unknown.

Exploration of Novel Biological Activities in Diverse Pre-Clinical Disease Models

While the primary focus has been on its anti-malarial properties, the broader therapeutic potential of this compound remains largely unexplored. The crude extracts of Neorautanenia mitis, the plant source of this compound, have been reported to possess a wide range of biological activities, including antidiarrheal, insecticidal, anti-inflammatory, cytotoxic, and antimicrobial properties. nih.gov It is plausible that this compound contributes to some of these effects.

Future research should involve screening this compound against a diverse panel of pre-clinical disease models. This could include in vitro and in vivo models for various cancers, inflammatory conditions, and other infectious diseases. For instance, given that other pterocarpans have shown anti-cancer and neuroprotective effects, investigating this compound in these areas could be a fruitful avenue of research. uwa.edu.au The use of in silico models, which employ computer simulations to predict interactions between compounds and biological targets, could also help in prioritizing which disease models to investigate. pharmafocusasia.com

Development of Sustainable and Scalable Production Methods (Chemical Synthesis vs. Biotechnological Approaches)

Currently, this compound is obtained through extraction from the roots of Neorautanenia mitis. nih.govspringermedizin.de This method presents significant challenges for sustainable and scalable production, as it is dependent on the availability of the plant, which can be affected by geographical and environmental factors. researchgate.net To advance the pre-clinical and potential clinical development of this compound, robust production methods are imperative.

Chemical Synthesis: The total synthesis of this compound has not yet been reported. Developing a synthetic route would provide a reliable and scalable source of the compound, independent of its natural source. This would also enable the synthesis of analogues for structure-activity relationship (SAR) studies.

Biotechnological Approaches: An increasingly attractive alternative is the use of microbial cell factories for the production of pterocarpans. researchgate.net Organisms such as Saccharomyces cerevisiae (yeast) and microalgae can be genetically engineered to produce complex plant-derived molecules. uwa.edu.auresearchgate.netnih.gov This approach offers the potential for a more sustainable and cost-effective production process. Research into the biosynthetic pathway of pterocarpans is ongoing and could pave the way for the heterologous production of this compound. nih.gov

| Production Method | Advantages | Disadvantages |

| Natural Extraction | Access to the natural stereoisomer | Dependent on plant availability, potential for ecological disruption, scalability issues researchgate.net |

| Chemical Synthesis | Scalable, reproducible, allows for analogue synthesis | Complex multi-step process, potentially high cost, may produce racemic mixtures |

| Biotechnology | Sustainable, potentially lower cost, scalable, environmentally friendly uwa.edu.auresearchgate.net | Requires elucidation of the biosynthetic pathway, optimization of yields can be challenging |

Integration of Systems Biology and Multi-Omics Data for Holistic Understanding

A systems biology approach, integrating various "omics" data (genomics, proteomics, metabolomics), can provide a more holistic understanding of the biological effects of this compound. slideshare.net This approach moves beyond the traditional one-drug-one-target paradigm and can reveal the broader impact of a compound on a biological system. nih.govuq.edu.au

For this compound, this would involve treating P. falciparum cultures with the compound and then analyzing the changes in the parasite's transcriptome, proteome, and metabolome. This could help to identify not only the primary target but also off-target effects and downstream pathways that are affected. Such an approach can also aid in predicting potential mechanisms of resistance and identifying biomarkers of response. While these techniques are being applied to natural products research, their specific application to this compound has not yet been undertaken. frontiersin.org

Rational Design and Synthesis of Highly Potent, Selective, and Bioavailable Analogues

This compound's identification as a "potential lead compound" signifies the starting point for medicinal chemistry efforts to improve its drug-like properties. nih.gov The goal of lead optimization is to enhance potency, selectivity, and bioavailability while minimizing toxicity. danaher.com

A crucial first step is to conduct structure-activity relationship (SAR) studies. patsnap.com This involves systematically modifying the chemical structure of this compound and assessing how these changes affect its biological activity. While the synthesis of some isoflavonoid (B1168493) analogues from related plants has been reported, a focused effort on this compound is needed. dntb.gov.uaresearchgate.net

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the rational design of new analogues with improved properties. patsnap.com The aim would be to synthesize a library of this compound derivatives and screen them for enhanced anti-malarial activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Overcoming Challenges in Natural Product Lead Optimization and Pre-Clinical Development (excluding human trials)

The development of natural products into clinical candidates is often hampered by several inherent challenges. ijpsjournal.com For this compound, these challenges will likely include:

Supply and Scalability: As discussed, reliance on extraction from a natural source is a major hurdle. researchgate.net

Structural Complexity: The complex, chiral structure of pterocarpans can make chemical synthesis and modification challenging. ijpsjournal.com

Pharmacokinetic Properties: Natural products often have poor pharmacokinetic properties, such as low solubility and metabolic instability, which can limit their in vivo efficacy. nih.gov

Intellectual Property: Establishing novel intellectual property around a naturally occurring molecule can be complex, often requiring the development of novel derivatives or formulations.

Addressing these challenges requires an integrated, multidisciplinary approach. The development of scalable production methods, coupled with a robust medicinal chemistry program to optimize the compound's properties, will be essential for the successful pre-clinical development of this compound as a potential new therapeutic agent.

Q & A

Q. What frameworks support robust reliability estimation when this compound’s in vitro data conflicts with in vivo outcomes?

- Methodological Answer : Apply falsification criteria from intelligent data analysis (IDA): test this compound’s bioavailability (e.g., Caco-2 permeability) and metabolic stability (microsomal incubation). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile disparities. Perform sensitivity analysis on key parameters (e.g., protein binding, clearance rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.